molecular formula C18H19ClN2O3 B2478122 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone CAS No. 2034496-21-2

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2478122
CAS No.: 2034496-21-2
M. Wt: 346.81
InChI Key: SEKGXKCUJOXLBZ-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to 4-chloropyridine , which is a versatile chemical compound used in scientific research. .

Mode of Action

Compounds with similar structures have been found to inhibit ribosomal synthesis of pcsk9, a lipid regulator . This suggests that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibition of pcsk9, it may affect lipid metabolism pathways

Result of Action

If it does inhibit pcsk9 as suggested, it could potentially lower cholesterol levels, given pcsk9’s role in regulating low-density lipoprotein cholesterol (ldl-c) levels .

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)21-9-6-14(7-10-21)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKGXKCUJOXLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.